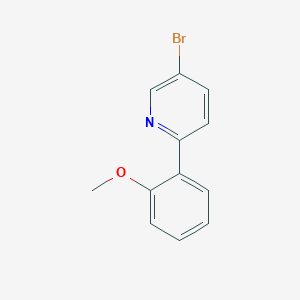

5-Bromo-2-(2-methoxyphenyl)pyridine

Description

BenchChem offers high-quality 5-Bromo-2-(2-methoxyphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(2-methoxyphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-15-12-5-3-2-4-10(12)11-7-6-9(13)8-14-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGPUYMWRRGPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677952 | |

| Record name | 5-Bromo-2-(2-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194683-55-0 | |

| Record name | 5-Bromo-2-(2-methoxyphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194683-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(2-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Blueprint of 5-Bromo-2-(2-methoxyphenyl)pyridine: A Technical Guide for Advanced Research

For Immediate Release: A Comprehensive Spectroscopic Analysis of a Key Pharmaceutical Building Block

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. This technical guide provides a detailed spectroscopic analysis of 5-Bromo-2-(2-methoxyphenyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document serves as a crucial resource for scientists engaged in the synthesis and application of novel pyridine-based therapeutic agents.

Synthesis of 5-Bromo-2-(2-methoxyphenyl)pyridine

The synthesis of 5-Bromo-2-(2-methoxyphenyl)pyridine can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of a boronic acid or its ester with an aryl halide. In this case, 2,5-dibromopyridine would serve as the pyridine precursor and 2-methoxyphenylboronic acid as the source of the methoxyphenyl moiety.

The choice of 2,5-dibromopyridine allows for a regioselective coupling at the more reactive 2-position of the pyridine ring. The synthesis of 2,5-dibromopyridine itself is a well-established process, often starting from 2-aminopyridine.[7]

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 5-Bromo-2-(2-methoxyphenyl)pyridine.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask, add 2,5-dibromopyridine (1 equivalent), 2-methoxyphenylboronic acid (1.1 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for a specified period (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 5-Bromo-2-(2-methoxyphenyl)pyridine.

Spectroscopic Characterization

Following successful synthesis and purification, the structure of 5-Bromo-2-(2-methoxyphenyl)pyridine would be unequivocally confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.7 | Doublet | 1H | H-6 (Pyridine) |

| ~ 7.8 | Doublet of Doublets | 1H | H-4 (Pyridine) |

| ~ 7.6 | Doublet | 1H | H-3 (Pyridine) |

| ~ 7.4 | Triplet | 1H | Aromatic H (Methoxyphenyl) |

| ~ 7.3 | Doublet | 1H | Aromatic H (Methoxyphenyl) |

| ~ 7.0 | Triplet | 1H | Aromatic H (Methoxyphenyl) |

| ~ 6.9 | Doublet | 1H | Aromatic H (Methoxyphenyl) |

| ~ 3.8 | Singlet | 3H | -OCH₃ |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C-O (Methoxyphenyl) |

| ~ 158 | C-2 (Pyridine) |

| ~ 150 | C-6 (Pyridine) |

| ~ 140 | C-4 (Pyridine) |

| ~ 132 | Aromatic CH (Methoxyphenyl) |

| ~ 130 | Aromatic C-ipso (Methoxyphenyl) |

| ~ 125 | Aromatic CH (Methoxyphenyl) |

| ~ 121 | Aromatic CH (Methoxyphenyl) |

| ~ 118 | C-5 (Pyridine, C-Br) |

| ~ 115 | C-3 (Pyridine) |

| ~ 112 | Aromatic CH (Methoxyphenyl) |

| ~ 56 | -OCH₃ |

NMR Data Acquisition Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | -OCH₃ |

| 1600-1450 | C=C and C=N stretch | Aromatic Rings |

| 1250-1200 | C-O stretch (asymmetric) | Aryl-alkyl ether |

| 1050-1000 | C-O stretch (symmetric) | Aryl-alkyl ether |

| ~ 1000-800 | C-H out-of-plane bend | Aromatic |

| ~ 600-500 | C-Br stretch | Aryl bromide |

IR Data Acquisition Protocol:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, there will be two peaks of approximately equal intensity: [M]⁺ and [M+2]⁺, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Calculated Molecular Weight: C₁₂H₁₀BrNO = 264.12 g/mol . Therefore, the expected m/z values for the molecular ion would be approximately 263 and 265.

-

Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of the methoxy group (-OCH₃), the bromine atom (-Br), and potentially cleavage of the bond between the two aromatic rings.

MS Data Acquisition Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

The synthesis of 5-Bromo-2-(2-methoxyphenyl)pyridine via a Suzuki-Miyaura coupling reaction provides an efficient route to this valuable research compound. The subsequent characterization by NMR, IR, and MS is essential for confirming its identity and purity. The data and protocols presented in this guide offer a robust framework for researchers and scientists in the field of drug development to confidently synthesize and characterize this and related heterocyclic molecules.

References

- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P

- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. (URL not available)

- CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google P

- 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine - ChemSynthesis. (URL not available)

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P

- How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. [Link]

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (URL not available)

-

(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. [Link]

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (URL not available)

-

Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. [Link]

- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL not available)

- 3-Bromo-5-(3-methoxyphenyl)pyridine - MySkinRecipes. (URL not available)

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-2-(2-methoxyphenyl)pyridine Derivatives

Foreword: Unveiling the Solid-State Architecture of a Privileged Scaffold

The pyridine ring and its substituted derivatives represent a cornerstone in medicinal chemistry and materials science. Among these, the 5-Bromo-2-(2-methoxyphenyl)pyridine scaffold is of particular interest due to the unique interplay of steric and electronic effects imparted by its substituents. The bromine atom offers a handle for further functionalization and, more pertinently to this guide, a strong propensity for halogen bonding. The methoxy-substituted phenyl ring introduces conformational flexibility and the potential for various non-covalent interactions. Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is not merely an academic exercise; it provides critical insights into their physicochemical properties, stability, and potential biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the crystal structure analysis of this important class of compounds, from synthesis to the intricate analysis of intermolecular forces that govern their crystal packing.

Synthesis and Crystallization: The Genesis of a Perfect Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthetic route to 5-Bromo-2-(2-methoxyphenyl)pyridine derivatives often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, which is renowned for its reliability and functional group tolerance.

Generalized Synthesis Protocol

A representative synthesis involves the coupling of a bromopyridine derivative with a suitably substituted phenylboronic acid. For the parent compound, 5-bromo-2-chloropyridine can be reacted with 2-methoxyphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like K₃PO₄, in a suitable solvent system like dioxane and water. The reaction mixture is typically heated under an inert atmosphere to drive the reaction to completion[1].

The Art and Science of Crystal Growth

Obtaining crystals suitable for single-crystal X-ray diffraction is often the most challenging step. The ideal crystal should be a single, well-formed entity, free of cracks and defects. For small organic molecules like the title compounds, slow evaporation of a saturated solution is a widely employed and effective technique.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. A common approach is to dissolve the compound in a good solvent (e.g., chloroform, dichloromethane) and then add a miscible anti-solvent (e.g., methanol, hexane) until the solution becomes slightly turbid.

-

Preparation of Saturated Solution: The crude product is dissolved in a minimal amount of the chosen solvent or solvent system with gentle heating to ensure complete dissolution.

-

Filtration: The hot solution is filtered to remove any insoluble impurities that could act as nucleation sites and hinder the growth of single crystals.

-

Evaporation: The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature. The vial should be left undisturbed in a vibration-free environment.

-

Crystal Harvesting: Over a period of several days to weeks, crystals should form. Once crystals of a suitable size and quality are observed, they are carefully harvested using a spatula or by decanting the mother liquor.

The rationale behind slow evaporation is to allow the molecules to self-assemble into a highly ordered crystal lattice in a thermodynamically controlled manner. Rapid crystallization often leads to the formation of polycrystalline powders or poorly ordered crystals.

Single-Crystal X-ray Diffraction: Probing the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations of the atoms, which leads to a more precise structure determination[2]. The diffractometer then collects a series of diffraction images as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure. Direct methods or Patterson methods are commonly employed to obtain an initial model of the structure. This model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors. The final refined structure provides the precise coordinates of each atom in the unit cell, as well as information about bond lengths, bond angles, and torsion angles.

Decoding the Crystal Structure: From Unit Cell to Supramolecular Assembly

The output of a successful crystal structure determination is a wealth of information. For a derivative, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, the crystallographic data provides a concrete example of what can be expected[1].

Crystallographic Data

| Parameter | 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine[1] |

| Chemical Formula | C₁₂H₉BrFNO |

| Molecular Weight | 282.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9376 (4) |

| b (Å) | 20.999 (3) |

| c (Å) | 13.2700 (15) |

| β (°) | 95.035 (7) |

| Volume (ų) | 1093.0 (2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.714 |

Z represents the number of molecules in the unit cell.

Molecular Conformation

A key feature of 5-Bromo-2-(2-methoxyphenyl)pyridine derivatives is the dihedral angle between the pyridine and the phenyl rings. In the case of the 2-fluoro derivative, this angle is 51.39 (5)°[1]. This twist is a result of steric hindrance between the ortho-protons of the two rings. The methoxy group's orientation is also of interest; it is often found to be nearly coplanar with its attached phenyl ring[1].

The Supramolecular Landscape: Non-Covalent Interactions at Play

The way molecules pack in a crystal is dictated by a complex interplay of non-covalent interactions.[3][4] For 5-Bromo-2-(2-methoxyphenyl)pyridine derivatives, several types of interactions are expected to be significant.

Halogen Bonding

The bromine atom in the 5-position of the pyridine ring is a potent halogen bond donor. It can engage in attractive interactions with Lewis basic atoms such as nitrogen, oxygen, or even another bromine atom. These interactions are directional and can play a crucial role in directing the crystal packing.

Hydrogen Bonding

While the parent molecule lacks classical hydrogen bond donors, C-H···O and C-H···N interactions are prevalent in the crystal structures of pyridine derivatives.[5][6] The methoxy group's oxygen atom and the pyridine nitrogen are potential acceptors for these weak hydrogen bonds.

π-π Stacking

The aromatic nature of the pyridine and phenyl rings allows for π-π stacking interactions. These can be either face-to-face or offset, and they contribute significantly to the overall stability of the crystal lattice.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[5][6][7][8][9][10] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

Interpreting Hirshfeld Surfaces and Fingerprint Plots

The dnorm surface will show red spots indicating close contacts, which correspond to hydrogen bonds and other strong interactions. The 2D fingerprint plot provides a quantitative summary of the different types of intermolecular contacts. For brominated pyridine derivatives, the fingerprint plot would be expected to show significant contributions from H···H, C···H, and Br···H/N/O contacts.[11]

The Role of Crystal Structure Analysis in Drug Development

The precise knowledge of a compound's solid-state structure is invaluable in drug development.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different solubilities, stabilities, and bioavailabilities. Crystal structure analysis is essential for identifying and characterizing different polymorphs.

-

Structure-Activity Relationship (SAR) Studies: The conformation of a molecule in its crystal structure can provide insights into its bioactive conformation when bound to a biological target.

-

Rational Drug Design: Understanding the intermolecular interactions that a molecule can form can guide the design of new analogs with improved properties.

Conclusion: From Molecular Blueprint to Functional Insight

The crystal structure analysis of 5-Bromo-2-(2-methoxyphenyl)pyridine derivatives is a multifaceted process that provides a detailed blueprint of their solid-state architecture. From the careful synthesis and crystallization to the sophisticated analysis of non-covalent interactions, each step contributes to a deeper understanding of these molecules. This knowledge is not only of fundamental scientific interest but also has profound implications for the development of new pharmaceuticals and functional materials.

Visualizations

Caption: Experimental Workflow for Crystal Structure Analysis.

Caption: Key Intermolecular Interactions in Pyridine Derivatives.

References

-

Naghiyev, F. N., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1143–1148. Available at: [Link]

-

Arshad, S., et al. (2015). Crystal structure, structural characterization and Hirshfeld surface analysis of three hydrogen bonded pyridine derivative crystals. ResearchGate. Available at: [Link]

-

Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1755. Available at: [Link]

-

Peloquin, A. J., et al. (2019). Crystal Structures and Hirshfeld Surface Analysis of a Series of 4-O-aryl-perfluoro-pyridines. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 8), 1102–1107. Available at: [Link]

-

Naghiyev, F. N., et al. (2023). Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 164–169. Available at: [Link]

-

El-Gamel, N. E. A., et al. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 27(19), 6542. Available at: [Link]

-

Al-Majid, A. M., et al. (2022). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. Molecules, 27(23), 8274. Available at: [Link]

-

Jukić, M., et al. (2016). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1125, 224-234. Available at: [Link]

-

Price, S. L. (2014). Exploring non-covalent interactions in binary aromatic complexes. CrystEngComm, 16(24), 5139-5148. Available at: [Link]

-

ResearchGate. (2018). Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. ResearchGate. Available at: [Link]

-

Diaz de Delgado, G., et al. (2022). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. IUCrData, 7(11). Available at: [Link]

-

ChemSynthesis. (2025). 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine. ChemSynthesis. Available at: [Link]

-

Wang, Z., et al. (2022). Visualizing the Entire Range of Noncovalent Interactions in Nanocrystalline Hybrid Materials Using 3D Electron Diffraction. Journal of the American Chemical Society, 144(24), 10896–10903. Available at: [Link]

Sources

- 1. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploring non-covalent interactions in binary aromatic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visualizing the Entire Range of Noncovalent Interactions in Nanocrystalline Hybrid Materials Using 3D Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structures and Hirshfeld surface analysis of a series of 4- O-aryl-perfluoro-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-(2-methoxyphenyl)pyridine in Common Organic Solvents

Abstract

This technical guide addresses the solubility of 5-Bromo-2-(2-methoxyphenyl)pyridine, a heterocyclic compound of interest in pharmaceutical and materials science research. Recognizing the absence of publicly available empirical solubility data, this document provides a comprehensive framework for researchers, scientists, and drug development professionals. It begins with an analysis of the compound's physicochemical properties, derived from its constituent moieties, to establish a theoretical solubility profile based on the principles of intermolecular forces. The core of this guide is a detailed, field-proven experimental protocol for the quantitative determination of solubility using a gravimetric equilibrium method. This is supplemented by a robust analytical workflow utilizing High-Performance Liquid Chromatography (HPLC) for accurate concentration measurement. The objective is to equip researchers with the foundational knowledge and practical methodologies required to confidently and accurately determine the solubility of 5-Bromo-2-(2-methoxyphenyl)pyridine in a range of common organic solvents, thereby enabling its effective application in synthesis, formulation, and process development.

Introduction: The Critical Role of Solubility

5-Bromo-2-(2-methoxyphenyl)pyridine is a substituted biaryl pyridine derivative. Such structures are prevalent scaffolds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of complex target molecules.[1] The utility of any compound in these applications—be it for reaction chemistry, purification via crystallization, or formulation into a final product—is fundamentally governed by its solubility in various solvent systems.

A comprehensive understanding of a compound's solubility is not merely academic; it is a cornerstone of process development and experimental design. It dictates the choice of reaction media, influences purification strategies, and is a critical parameter in formulation science. In the context of drug development, poor solubility can be a major impediment to bioavailability and therapeutic efficacy.

Given the lack of published solubility data for 5-Bromo-2-(2-methoxyphenyl)pyridine, this guide serves as a proactive tool. It moves beyond a simple data sheet to provide a robust scientific framework and a practical, self-validating methodology for determining this crucial parameter.

Physicochemical Characterization and Theoretical Solubility Profile

To predict the solubility behavior of 5-Bromo-2-(2-methoxyphenyl)pyridine, we must first understand its molecular structure and resulting physicochemical properties. The molecule is a conjugate of two key fragments: a 5-bromopyridine ring and a 2-methoxyphenyl ring.

Table 1: Estimated Physicochemical Properties of 5-Bromo-2-(2-methoxyphenyl)pyridine

| Property | Estimated Value / Description | Rationale / Source Component Data |

| Molecular Formula | C₁₂H₁₀BrNO | Assembled from fragments. |

| Molecular Weight | ~264.12 g/mol | Sum of atomic masses. |

| Appearance | Likely an off-white to yellow solid. | Based on related compounds like 2-Methoxyphenylboronic acid being a white powder.[2] |

| Polarity | Moderately Polar | The molecule possesses a polar pyridine nitrogen, a polar C-Br bond, and a polar ether group. The two aromatic rings contribute significant nonpolar character. The overall polarity is a balance of these features. |

| Hydrogen Bond Acceptors | 2 (Pyridine Nitrogen, Methoxy Oxygen) | The nitrogen atom in the pyridine ring and the oxygen in the methoxy group can accept hydrogen bonds from protic solvents. |

| Hydrogen Bond Donors | 0 | The molecule lacks acidic protons (e.g., -OH, -NH) to donate hydrogen bonds. |

| Predicted logP | > 2.5 | 5-Bromo-2-methoxypyridine has a LogP of ~0.95.[3] The addition of a phenyl ring will significantly increase lipophilicity. |

The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5] A compound will dissolve readily in a solvent if the new solute-solvent interactions are strong enough to overcome the existing solute-solute and solvent-solvent interactions.

Based on the properties in Table 1, we can predict the solubility of 5-Bromo-2-(2-methoxyphenyl)pyridine:

-

Low Solubility in Nonpolar Solvents (e.g., Hexane, Heptane): These solvents primarily interact through weak London dispersion forces. While the aromatic rings of the target compound will engage in these interactions, they will be insufficient to overcome the stronger dipole-dipole interactions and crystal lattice energy of the solid solute.

-

Moderate to Good Solubility in Solvents of Intermediate Polarity (e.g., Toluene, Dichloromethane, Ethyl Acetate): These solvents offer a better balance. Toluene can engage in π-stacking with the aromatic rings. Dichloromethane and ethyl acetate have dipole moments that can interact favorably with the polar regions of the solute molecule.

-

Good Solubility in Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents have strong dipole moments and can effectively solvate the polar parts of the molecule. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.

-

Moderate Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): These alcohol solvents can act as hydrogen bond donors, interacting strongly with the pyridine nitrogen and methoxy oxygen of the solute.[6] However, the large nonpolar surface area from the two aromatic rings may limit very high solubility compared to smaller, more polar solutes.

This theoretical assessment provides a strong starting point for solvent selection but must be confirmed by empirical measurement.

Experimental Determination of Solubility: A Standard Operating Protocol

The following protocol describes the equilibrium gravimetric method, a reliable and straightforward approach to determine the solubility of a solid compound in an organic solvent.[7][8]

Materials and Equipment

-

5-Bromo-2-(2-methoxyphenyl)pyridine (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatic shaker or orbital shaker with temperature control

-

Syringes (e.g., 1 mL, 5 mL)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Pre-weighed sample pans or vials for evaporation

-

Drying oven or vacuum oven

-

Fume hood

Safety Precautions

-

Always handle brominated organic compounds within a certified fume hood.[9][10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

-

Consult the Safety Data Sheet (SDS) for 5-Bromo-2-(2-methoxyphenyl)pyridine and all solvents used.

-

Ensure proper waste disposal procedures are followed for all chemical waste.

Step-by-Step Protocol

-

Preparation: Set the thermostatic shaker to the desired temperature (e.g., 25 °C). Allow it to equilibrate.

-

Sample Addition: Add an excess amount of solid 5-Bromo-2-(2-methoxyphenyl)pyridine to a vial. "Excess" is critical; enough solid must be added to ensure a saturated solution with undissolved solid remaining at equilibrium. A general starting point is to add ~100 mg of solid for every 2 mL of solvent.

-

Solvent Addition: Accurately pipette a known volume of the selected solvent (e.g., 2.0 mL) into the vial containing the solid.

-

Equilibration: Securely cap the vial and place it in the thermostatic shaker. Agitate the slurry for a predetermined period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.

-

Phase Separation (Sedimentation): Remove the vial from the shaker and let it stand undisturbed in a temperature-controlled environment (e.g., on the bench inside the fume hood) for at least 2 hours to allow the excess solid to settle. Do not allow the temperature to fluctuate during this time.

-

Sample Withdrawal: Carefully draw the supernatant (the clear, saturated solution) into a syringe, ensuring not to disturb the settled solid.

-

Filtration: Attach a syringe filter to the syringe and dispense a portion of the saturated solution into a clean, tared (pre-weighed) vial. This step is crucial to remove any microscopic solid particles. Record the exact mass of the empty vial (m_vial).

-

Mass Determination of Saturated Solution: Weigh the vial containing the filtered saturated solution and record the mass (m_total). The mass of the solution is m_solution = m_total - m_vial.

-

Solvent Evaporation: Place the vial in a drying oven set to a moderate temperature (e.g., 50-60 °C) until all the solvent has evaporated. A vacuum oven can accelerate this process at a lower temperature, which is preferable to prevent degradation of the compound.

-

Mass of Solute Determination: Once the vial is completely dry and contains only the solute residue, allow it to cool to room temperature in a desiccator and weigh it. Record the final mass (m_final). The mass of the dissolved solute is m_solute = m_final - m_vial.

-

Calculation of Solubility:

-

The mass of the solvent is m_solvent = m_solution - m_solute.

-

Calculate the solubility in g/100 g of solvent: Solubility = (m_solute / m_solvent) * 100

-

To express solubility in mg/mL, the density of the solvent at the experimental temperature is required.

-

The entire process is visualized in the workflow diagram below.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]

- 3. 5-Bromo-2-methoxypyridine | 13472-85-0 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. dollycorporation.com [dollycorporation.com]

- 10. m.youtube.com [m.youtube.com]

- 11. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Reactivity profile of 5-Bromo-2-(2-methoxyphenyl)pyridine in organic reactions

An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-2-(2-methoxyphenyl)pyridine

Introduction: A Strategic Building Block in Modern Synthesis

5-Bromo-2-(2-methoxyphenyl)pyridine is a highly versatile heterocyclic compound that has garnered significant interest in pharmaceutical and materials science research.[1] Its structure is characterized by a pyridine ring, an electron-deficient aromatic system, substituted at the C5 position with a bromine atom—a prime handle for cross-coupling reactions—and at the C2 position with a 2-methoxyphenyl group. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures.[1][2][3]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the reactivity of 5-Bromo-2-(2-methoxyphenyl)pyridine. We will delve into its behavior in cornerstone organic reactions, explain the mechanistic rationale behind its reactivity, and provide field-proven protocols to guide synthetic strategies. The discussion will focus on how the electronic nature of the pyridine ring and the steric and electronic influence of its substituents dictate its role in palladium-catalyzed cross-coupling reactions.

Electronic and Steric Landscape: Deconstructing the Reactivity

The reactivity of 5-Bromo-2-(2-methoxyphenyl)pyridine is governed by the interplay of its constituent parts:

-

The Pyridine Ring: As an electron-deficient heterocycle, the pyridine ring enhances the electrophilicity of the carbon atoms, particularly those attached to halogen substituents. This makes the C-Br bond more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0), which is often the rate-limiting step in cross-coupling reactions.[4][5]

-

The C5-Bromo Substituent: The bromine atom at the 5-position is the primary site of reactivity for palladium-catalyzed cross-coupling. The general reactivity order for halogens in such reactions is I > Br > Cl, making the C5-Br bond an ideal reactive handle for transformations like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[4] Its position is remote from the significant steric bulk of the C2 substituent, generally allowing for good accessibility to the catalytic center.

-

The C2-(2-methoxyphenyl) Group: This substituent exerts a profound influence. The ortho-methoxy group is electron-donating, which can influence the overall electron density of the biaryl system. More importantly, the oxygen atom's lone pair of electrons can play a crucial role in the catalytic cycle. It can act as a weakly coordinating, hemilabile ligand, potentially stabilizing catalytic intermediates or influencing the regioselectivity of reactions. This intramolecular coordination can accelerate key steps like oxidative addition or reductive elimination.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of synthetic transformations involving 5-Bromo-2-(2-methoxyphenyl)pyridine, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[6][7]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures, which are prevalent motifs in pharmacologically active molecules.[4][8] The reaction couples the aryl bromide with an organoboron compound, typically an arylboronic acid or ester.

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[4][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 5-Bromo-2-(2-methoxyphenyl)pyridine. This is generally the rate-determining step and is facilitated by the electron-deficient nature of the pyridine ring.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)L₂(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; Ar_B_OH2 [label="Ar'B(OH)₂ + Base", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Ar_Ar [label="Ar-Pd(II)L₂(Ar')", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-Ar'", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Complex; Ar_B_OH2 -> Transmetalation; PdII_Complex -> Transmetalation; Transmetalation -> PdII_Ar_Ar [label="- B(OH)₂(Br)"]; PdII_Ar_Ar -> RedElim; RedElim -> Product; RedElim -> Pd0 [style=dashed, label="Catalyst\nRegeneration"]; } /dot Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Considerations: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

-

Catalyst/Ligand: While Pd(PPh₃)₄ can be effective, modern catalyst systems often use palladium(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[9] These ligands promote the oxidative addition and reductive elimination steps.

-

Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid for transmetalation.[10] The choice of base can significantly impact reaction efficiency.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is commonly used.[10][11]

| Component | Example Reagents | Molar Ratio (vs. Bromide) | Typical Solvents | Temp (°C) | Ref. |

| Aryl Bromide | 5-Bromo-2-substituted-pyridine | 1.0 equiv. | 1,4-Dioxane/H₂O | 80-110 | [11] |

| Boronic Acid | Arylboronic Acid | 1.1 - 1.5 equiv. | Toluene/H₂O | 80-110 | [10] |

| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 1 - 5 mol% | DMF/H₂O | 80-110 | [11] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equiv. | ACN/H₂O | 80-110 | [10] |

-

Reaction Setup: To a dry Schlenk flask or microwave vial, add 5-Bromo-2-(2-methoxyphenyl)pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed mixture of solvents (e.g., 1,4-dioxane and water, 4:1 ratio).

-

Reaction: Heat the mixture with vigorous stirring at 90-100 °C. Monitor the reaction's progress using TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[11]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[12][13] This reaction has revolutionized the synthesis of arylamines, which are crucial structures in many pharmaceuticals.[14]

Mechanistic Insight: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[12][15]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the substrate.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: This key step forms the C-N bond and the desired arylamine product, regenerating the Pd(0) catalyst.[16] A potential side reaction is β-hydride elimination, which can be suppressed by using appropriate ligands.[12]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)L₂(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine_Complex [label="[Ar-Pd(II)L(HNR¹R²)]⁺Br⁻", fillcolor="#FBBC05", fontcolor="#202124"]; Amido_Complex [label="Ar-Pd(II)L(NR¹R²)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-NR¹R²", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" Oxidative Addition\n (Ar-Br)"]; OxAdd -> Amine_Complex [label=" + HNR¹R²\n - L"]; Amine_Complex -> Amido_Complex [label=" + Base\n - [H-Base]⁺Br⁻"]; Amido_Complex -> Product [label=" Reductive\n Elimination"]; Product -> Pd0 [style=dashed, label=" Catalyst\n Regeneration"]; } /dot Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Considerations:

-

Ligands: The success of this reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, Josiphos, XPhos) or N-heterocyclic carbene (NHC) ligands are essential.[17] They facilitate both the oxidative addition and the crucial reductive elimination step while inhibiting β-hydride elimination.

-

Base: A strong, sterically hindered base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being the most common choices.[15]

-

Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used.[15]

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

-

Reagent Addition: Add the 5-Bromo-2-(2-methoxyphenyl)pyridine (1.0 equiv.) and the amine (1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane.

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor progress by GC-MS or LC-MS.

-

Work-up: After cooling, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[18]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is the most reliable method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[19][20] This reaction typically employs a dual catalytic system of palladium and copper(I).[21]

Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[19]

-

Palladium Cycle: This is similar to the Suzuki and Buchwald-Hartwig reactions, beginning with the oxidative addition of the Pd(0) catalyst to the C-Br bond.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex.

-

Reductive Elimination: The final step from the arylpalladium(II) alkynyl complex yields the coupled product and regenerates the Pd(0) catalyst.[19]

Experimental Considerations:

-

Catalysts: A palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) are used.[19] Copper-free versions of the reaction exist but often require different conditions.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to deprotonate the alkyne and as a solvent.[18][20]

-

Solvent: Anhydrous polar aprotic solvents like DMF or THF are common.[18]

// Nodes Start [label="Start: Assemble Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Heating & Stirring\n(Monitor Progress via TLC/LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(Quench, Extract, Wash, Dry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Characterization\n(NMR, MS, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Setup; Setup -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Analysis; Analysis -> End; } /dot Caption: A standard experimental workflow for cross-coupling reactions.

-

Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) iodide co-catalyst (CuI, 4 mol%).

-

Reagent Addition: Add 5-Bromo-2-(2-methoxyphenyl)pyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), and an anhydrous solvent such as DMF.

-

Base Addition: Add the amine base (e.g., triethylamine, 2.5 equiv.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product using silica gel chromatography.[18]

Conclusion and Future Outlook

5-Bromo-2-(2-methoxyphenyl)pyridine stands out as a strategically important building block. Its reactivity is dominated by palladium-catalyzed cross-coupling at the C5-bromo position, a process that is electronically favored by the pyridine ring. The C2-(2-methoxyphenyl) substituent provides steric and potential coordinating influences that can be leveraged in catalyst and ligand selection. A thorough understanding of the mechanisms and experimental parameters of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is essential for any scientist aiming to utilize this versatile molecule. As the demand for novel, complex heterocyclic scaffolds in drug discovery and materials science continues to grow, the importance of intermediates like 5-Bromo-2-(2-methoxyphenyl)pyridine is set to increase, promising new avenues for innovation.

References

-

ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

- CoLab. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

ChemSynthesis. (2025). 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine. Retrieved from [Link]

-

International Journal of Advanced Chemistry Research. (n.d.). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. Retrieved from [Link]

-

YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

-

PubMed Central. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Retrieved from [Link]

-

ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Arkivoc. (n.d.). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Retrieved from [Link]

-

ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

-

De Gruyter. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

- Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

-

ACS Publications. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistryjournals.net [chemistryjournals.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 10. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

Whitepaper: Strategic Derivatization of 5-Bromo-2-(2-methoxyphenyl)pyridine for Novel Compound Discovery

Abstract

The 5-bromo-2-(2-methoxyphenyl)pyridine scaffold is a privileged starting material in medicinal chemistry and materials science. Its structural features—a reactive bromine handle for cross-coupling, a directing pyridine nitrogen, and a methoxy-substituted phenyl ring—offer a rich landscape for chemical exploration. This technical guide provides an in-depth exploration of advanced synthetic strategies for generating novel derivatives from this core structure. We will move beyond simple procedural lists to dissect the causality behind methodological choices, focusing on palladium-catalyzed cross-coupling reactions and directed C-H activation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the discovery of new chemical entities with tailored properties.

Introduction: The Strategic Value of the 2-Phenylpyridine Scaffold

The 2-phenylpyridine motif is a cornerstone in the development of functional molecules, from pharmacologically active agents to phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs).[1] The specific starting material, 5-Bromo-2-(2-methoxyphenyl)pyridine, presents two primary vectors for diversification: the C5-bromo position on the pyridine ring and the C-H bonds on the methoxyphenyl ring. The bromine atom serves as a highly reliable site for traditional palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of new carbon-carbon and carbon-nitrogen bonds.[2][3] The reactivity order for halogens in such reactions is generally I > Br > Cl, making the C-Br bond an ideal target for selective functionalization.[4][5]

Furthermore, the nitrogen atom of the pyridine ring acts as a powerful directing group in modern C-H activation catalysis. This enables regioselective functionalization at the otherwise inert ortho position of the phenyl ring, opening a pathway to complex poly-aromatic systems that are difficult to access through classical methods.[6][7] This guide will detail the strategic application of these orthogonal synthetic approaches.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The C5-bromo position is the primary locus for introducing molecular diversity via palladium-catalyzed reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the attached halogen, making it an excellent substrate for oxidative addition to a Pd(0) catalyst.[3] We will explore three cornerstone reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for C(sp²)-C(sp²) bond formation, critical for synthesizing biaryl structures found in many kinase inhibitors and other therapeutic agents.[4] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester.

Causality of Protocol Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available Pd(0) source that is effective for a wide range of substrates.[8] For more challenging couplings, catalyst systems generated in situ from a palladium precursor like Pd₂(dba)₃ and a phosphine ligand can offer higher reactivity.[9]

-

Base: A base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[9][10]

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is commonly used.[8][11] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Caption: General workflow for Suzuki-Miyaura coupling.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-(2-methoxyphenyl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[12]

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[12]

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the starting bromide).[8]

-

Reaction: Stir the mixture vigorously and heat to 85-95 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.[12]

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Entry | Arylboronic Acid Partner | Expected Product Structure | Anticipated Yield (%)[12] |

| 1 | Phenylboronic acid | 5-Phenyl-2-(2-methoxyphenyl)pyridine | 85-90 |

| 2 | 4-Methylphenylboronic acid | 5-(p-tolyl)-2-(2-methoxyphenyl)pyridine | 82-88 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-(2-methoxyphenyl)pyridine | 88-95 |

| 4 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-(2-methoxyphenyl)pyridine | 78-85 |

Buchwald-Hartwig Amination: Accessing Arylamine Derivatives

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[13][14] This reaction couples the aryl bromide with a primary or secondary amine.

Causality of Protocol Choices:

-

Catalyst/Ligand: This reaction is highly dependent on the choice of a phosphine ligand. Bulky, electron-rich ligands like Xantphos or Josiphos are required to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[14] A common palladium source is Pd₂(dba)₃.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) are frequently used.[14]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.[15]

Caption: General workflow for Buchwald-Hartwig amination.

-

Reaction Setup: To a dry Schlenk tube, add 5-Bromo-2-(2-methoxyphenyl)pyridine (1.0 eq), the desired amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).[14]

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[14]

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor progress by LC-MS.

-

Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through Celite.

-

Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne.[16] This reaction is invaluable for creating rigid, linear extensions to molecular scaffolds and is a gateway to further transformations of the alkyne group. The reaction uniquely employs a dual-catalyst system.

Causality of Protocol Choices:

-

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle. A copper(I) co-catalyst, typically copper(I) iodide (CuI), is essential.[16] The copper reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step with the palladium center, significantly increasing the reaction rate.[16][17]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HBr byproduct and as a solvent.[18]

-

Reaction Setup: In a Schlenk flask under Argon, dissolve 5-Bromo-2-(2-methoxyphenyl)pyridine (1.0 eq) and the terminal alkyne (1.5 eq) in a suitable solvent like THF or DMF.

-

Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).

-

Base Addition: Add an amine base such as triethylamine (3.0 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

-

Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography.

Advanced Derivatization: Pyridine-Directed C-H Activation

Beyond the C-Br bond, the 2-phenylpyridine core allows for advanced C-H activation strategies. The pyridine nitrogen acts as an endogenous directing group, forming a stable five-membered palladacycle intermediate by coordinating to a Pd(II) catalyst and activating a C-H bond at the ortho position (C6') of the phenyl ring.[6][7] This provides a powerful method for creating highly substituted, sterically hindered biaryl or heteroaryl structures.

Causality of Protocol Choices:

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and effective catalyst for this transformation.[6][19]

-

Oxidant: Unlike C-Br coupling, C-H activation is an oxidative process. An oxidant is required to regenerate the active Pd(II) catalyst and complete the catalytic cycle.[20] Common oxidants include tert-butyl hydroperoxide (TBHP) or even electrochemical methods that avoid chemical oxidants.[6][19][20]

-

Coupling Partner: Arylboronic acids are often used as the incoming aryl group in these oxidative arylations.[19]

Caption: Workflow for Pd-catalyzed ortho-C-H arylation.

Applications of Novel Derivatives

The synthetic strategies outlined above unlock access to diverse chemical libraries with significant potential in multiple fields.

-

Medicinal Chemistry: The biaryl and arylamine derivatives generated from Suzuki and Buchwald-Hartwig reactions are classic motifs in drug discovery, particularly as kinase inhibitors, antivirals, and CNS-active agents.[1][21] The ability to rapidly generate analogues allows for systematic Structure-Activity Relationship (SAR) studies.

-

Materials Science (OLEDs): The rigid, poly-aromatic structures created through C-H activation or Sonogashira coupling are ideal ligands for creating phosphorescent transition metal complexes (e.g., with Iridium or Platinum).[11][22] These complexes are highly sought after as emitters in OLEDs, where fine-tuning the ligand structure can modulate the emission color and quantum efficiency.[22][23]

Conclusion

5-Bromo-2-(2-methoxyphenyl)pyridine is a remarkably versatile platform for the synthesis of novel derivatives. By strategically employing a suite of palladium-catalyzed reactions, researchers can precisely functionalize the scaffold at two distinct sites. Classical cross-coupling at the C5-bromo position provides reliable access to a wide array of biaryl, arylamine, and alkynyl derivatives. Concurrently, leveraging the pyridine as an internal directing group for C-H activation opens a modern avenue to complex, sterically demanding architectures. The thoughtful application of these methodologies, grounded in a solid understanding of their underlying mechanisms, empowers chemists to efficiently generate diverse compound libraries for applications ranging from drug discovery to advanced materials.

References

-

Ellis, K. C. (2017). C–H Arylation of 2-Phenylpyridines on Carbon Nanotube Supported Pd Nanoparticles. Synfacts, 13(10), 1102. Available at: [Link]

-

Arockiam, P. B., et al. (2024). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Available at: [Link]

-

Arockiam, P. B., et al. (2024). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. Available at: [Link]

-

Ghorbani-Vaghei, R., et al. (2025). Palladaelectro-catalyzed ortho-C–H-monoarylation of 2-phenylpyridines with arenediazonium salts. Organic & Biomolecular Chemistry. Available at: [Link]

-

Unknown Author. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... ResearchGate. Available at: [Link]

-

Saeed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

-

Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Kinzel, T., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Unknown Source.

-

Siddiqui, A. J., et al. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. PMC - NIH. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Chinchilla, R., & Nájera, C. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

-

Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

-

Saeed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. Available at: [Link]

-

Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Wang, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Lee, C-S., et al. (2016). Highly phosphorescent platinum(ii) emitters: photophysics, materials and biological applications. Semantic Scholar. Available at: [Link]

-

Sreedhar, B., et al. (2017). Synthesis, photophysical, electrochemical and electroluminescence studies of red emitting phosphorescent Ir(III) heteroleptic complexes. Indian Academy of Sciences. Available at: [Link]

-

Viciu, M. S., et al. (n.d.). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. Available at: [Link]

-

Khan, I., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Saeed, A., et al. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]

-

Unknown Author. (2024). Phosphorescent Platinum(II) Complexes with a Spiro‐fused Xanthene Unit: Synthesis and Photophysical Properties. ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. Available at: [Link]

Sources

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. ias.ac.in [ias.ac.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Sci-Hub [sci-hub.kr]

- 20. Palladaelectro-catalyzed ortho-C–H-monoarylation of 2-phenylpyridines with arenediazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. researchgate.net [researchgate.net]

A Strategic Approach to the Initial Biological Screening of 5-Bromo-2-(2-methoxyphenyl)pyridine Compounds

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by: Your Senior Application Scientist

Abstract

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The novel compound, 5-Bromo-2-(2-methoxyphenyl)pyridine, represents a promising starting point for drug discovery due to the known diverse biological activities of related pyridine derivatives, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide provides a comprehensive, in-depth framework for the initial biological screening of this compound and its analogs. Moving beyond a simple recitation of protocols, this document elucidates the strategic rationale behind a multi-tiered screening cascade, offers detailed, field-proven methodologies, and provides a framework for data interpretation, empowering researchers to efficiently assess the therapeutic potential of this chemical series.

Introduction: The Rationale for Screening 5-Bromo-2-(2-methoxyphenyl)pyridine

The initial phase of drug discovery is a critical juncture where the potential of new chemical entities is first explored. The decision to advance a compound is contingent on a robust and logical screening strategy. For 5-Bromo-2-(2-methoxyphenyl)pyridine, the rationale for a comprehensive biological evaluation is threefold:

-

Structural Precedent: Pyridine and its derivatives are ubiquitous in pharmaceuticals, suggesting favorable pharmacokinetic properties and diverse biological target interactions.[1]

-

Bifunctional Potential: The bromo- and methoxyphenyl- substitutions offer sites for further chemical modification, allowing for the rapid generation of a focused compound library to explore structure-activity relationships (SAR).

-